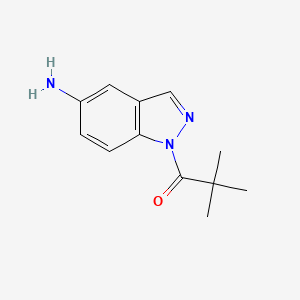
1-(5-Amino-1H-indazol-1-YL)-2,2-dimethylpropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Amino-1H-indazol-1-YL)-2,2-dimethylpropan-1-one is a chemical compound with the molecular formula C12H15N3O. It is known for its unique structure, which includes an indazole ring substituted with an amino group and a dimethylpropanone moiety.
Preparation Methods
The synthesis of 1-(5-Amino-1H-indazol-1-YL)-2,2-dimethylpropan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 5-nitroindazole, which is then reduced to 5-aminoindazole.
Reaction Conditions: The reduction is usually carried out using iron powder and ammonium chloride in a mixture of ethanol and water at elevated temperatures.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
1-(5-Amino-1H-indazol-1-YL)-2,2-dimethylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(5-Amino-1H-indazol-1-YL)-2,2-dimethylpropan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 1-(5-Amino-1H-indazol-1-YL)-2,2-dimethylpropan-1-one involves its interaction with specific molecular targets and pathways. The amino group in the indazole ring can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating their function and leading to various biological effects .
Comparison with Similar Compounds
1-(5-Amino-1H-indazol-1-YL)-2,2-dimethylpropan-1-one can be compared with other similar compounds, such as:
2-(5-Amino-1H-indazol-1-yl)ethanol: This compound has a similar indazole ring but differs in the substituent attached to it.
1-Methyl-1H-indazol-5-amine: Another related compound with a methyl group instead of the dimethylpropanone moiety.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.
Properties
CAS No. |
1035096-73-1 |
|---|---|
Molecular Formula |
C12H15N3O |
Molecular Weight |
217.27 g/mol |
IUPAC Name |
1-(5-aminoindazol-1-yl)-2,2-dimethylpropan-1-one |
InChI |
InChI=1S/C12H15N3O/c1-12(2,3)11(16)15-10-5-4-9(13)6-8(10)7-14-15/h4-7H,13H2,1-3H3 |
InChI Key |
YNHPTTHUFMALFY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)N1C2=C(C=C(C=C2)N)C=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(3S,8S,9S,10R,13R,14S,17S)-10,13-dimethyl-17-octyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] octyl carbonate](/img/structure/B12620608.png)


![1-[(Naphthalen-2-yl)methyl]-4-(1-phenylethyl)piperazine](/img/structure/B12620621.png)
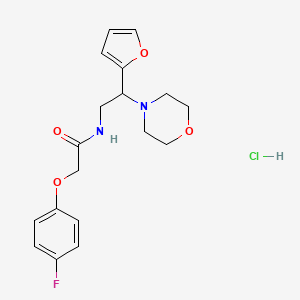
![(3S)-4-Methyl-3-[(2S)-2-(pyridin-2-yl)aziridin-1-yl]pentan-2-one](/img/structure/B12620636.png)
![2-Propenoic acid, 3-[4-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]-, ethyl ester](/img/structure/B12620644.png)
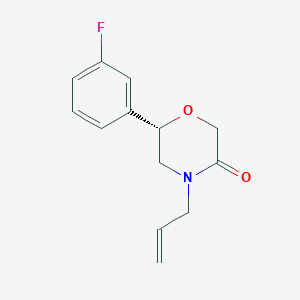
![N-benzyl-5-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-2-fluoro-N-(propan-2-yl)benzamide](/img/structure/B12620659.png)
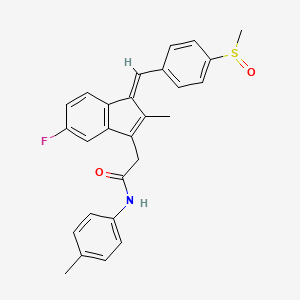
![8-Methoxy-2-[3-(pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]quinoline](/img/structure/B12620670.png)
![6-Methyl-1,2-dihydropyrrolo[2,1-b]quinazoline-3,9-dione](/img/structure/B12620676.png)
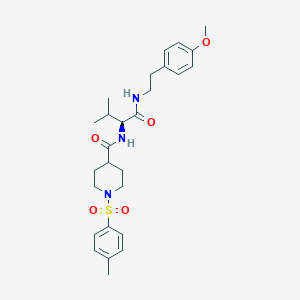
![(2S)-4-[(2,4-Dimethoxyphenyl)methyl]-2-(4-fluorophenyl)morpholine](/img/structure/B12620699.png)
